molecular formula C18H17ClN2O4 B354570 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid CAS No. 925075-57-6

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid

Cat. No.: B354570
CAS No.: 925075-57-6
M. Wt: 360.8g/mol
InChI Key: DPVLXWUDYPHWNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(butanoylamino)-2-chlorophenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVLXWUDYPHWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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